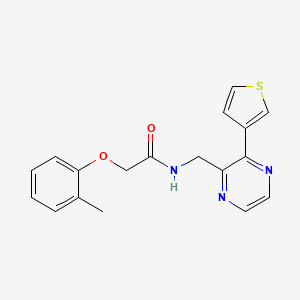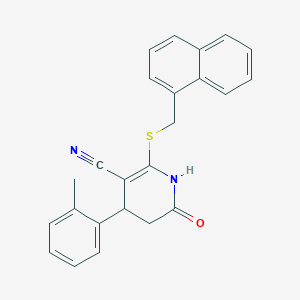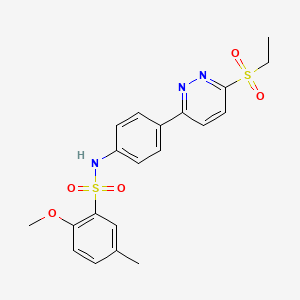
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, including coupling reactions and the use of catalysts. For instance, the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides was achieved through a one-pot three-component synthesis using a catalyst in ethanol under reflux conditions . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction and crystallization using a toluene and methanol mixture . These methods suggest that the synthesis of "this compound" could also involve a coupling reaction, possibly followed by crystallization to achieve the desired purity and structure.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using various analytical techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. For example, the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by single-crystal X-ray diffraction and supported by NMR and FTIR analyses . These techniques could be applied to determine the molecular structure of "this compound" and to ensure that the synthesized compound matches the expected configuration.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can vary depending on their substituents and molecular structure. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, which were further reactive towards hydrolysis and alcoholysis . This indicates that "this compound" may also undergo various chemical reactions, potentially leading to the formation of new compounds with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the stability of a molecule can be analyzed using natural bond orbital (NBO) analysis, and the charge transfer within the molecule can be determined by HOMO and LUMO analysis . Additionally, the presence of intermolecular interactions, such as hydrogen bonding, can affect the crystal packing and overall stability of the compound . These analyses can provide insights into the behavior of "this compound" in different environments and its potential applications based on its physical and chemical properties.
Scientific Research Applications
Novel Compound Synthesis and Characterization
Researchers have synthesized various derivatives of acetamide and assessed their chemical properties and structures. For instance, novel Co(II) and Cu(II) coordination complexes have been constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activity due to their unique structural properties (Chkirate et al., 2019). These findings highlight the potential of acetamide derivatives in developing compounds with desired biological activities.
Antimicrobial and Antioxidant Activities
Compounds structurally related to "N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide" have been synthesized and tested for antimicrobial and antioxidant activities. For example, thiazole derivatives incorporating pyrazole moieties showed significant anti-bacterial and anti-fungal activities, suggesting their potential use as antimicrobial agents (Saravanan et al., 2010). These activities are crucial for the development of new therapeutic agents against various infections.
Anti-inflammatory and Analgesic Effects
Several studies have focused on evaluating the anti-inflammatory and analgesic effects of acetamide derivatives. Novel compounds have demonstrated significant anti-inflammatory activity in various models, indicating their potential in treating inflammation-related disorders (Prokopp et al., 2006). This research area is particularly promising for discovering new pain management and anti-inflammatory therapies.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-4-2-3-5-16(13)23-11-17(22)21-10-15-18(20-8-7-19-15)14-6-9-24-12-14/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOHYWJFMZNLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)



![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)
![4-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2521946.png)